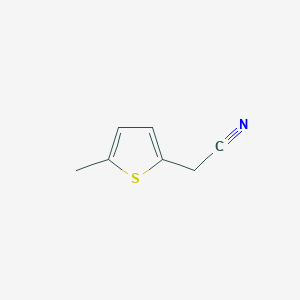

![molecular formula C23H20N2O3S B2418798 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide CAS No. 684232-46-0](/img/structure/B2418798.png)

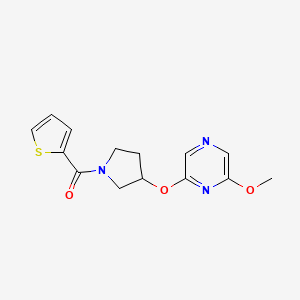

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

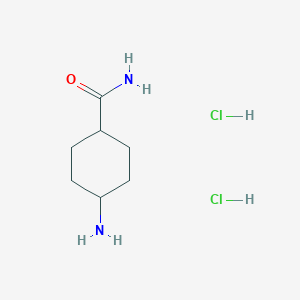

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C23H20N2O3S and its molecular weight is 404.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization :

- The compound's synthesis involves reacting specific chemicals and is characterized using various spectroscopic methods. This process highlights its potential in synthetic chemistry and material science (Mamari, Al Awaimri, & Al Lawati, 2019).

Cytotoxic Potential :

- N-arylbenzamides, a related compound, show significant cytotoxic potentials against various cancer cells, including lung, cervical, and breast cancer. This suggests possible applications in developing anticancer drugs (Thumula, Srinivasadesikan, Kottalanka, Rajkumar, & Ramchandran, 2020).

Antifungal Agents :

- Certain derivatives of the compound have been prepared with antifungal activity, indicating its potential use in developing new antifungal medications (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Antiproliferative Activity :

- Derivatives of benzothiazole, including N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide, have shown antiproliferative activity against human cancer cell lines. This supports its potential role in cancer therapy (Zhang, Cheng, Song, Tao, Zhu, Muehlmann, Jiang, & Zhang, 2018).

Photophysical Properties :

- The compound and its derivatives can exhibit interesting photophysical properties like fluorescence switching, which could be useful in the development of optical materials and sensors (Kundu, Karthikeyan, Sagara, Moon, & Anthony, 2019).

Antimicrobial Agents :

- Some derivatives of the compound have been synthesized and found to possess antimicrobial activity, highlighting its potential in the development of new antimicrobial drugs (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Biochemical Analysis

Biochemical Properties

The benzothiazole ring in N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide is known to interact with various enzymes, proteins, and other biomolecules . For instance, benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, certain benzothiazole derivatives have been found to inhibit the proliferation of cancer cells . They have also been shown to decrease the activity of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and hinder cell migration .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, benzothiazole derivatives have been found to inhibit the COX enzymes, thereby suppressing the biosynthesis of prostaglandins .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. For instance, the excited state intramolecular proton transfer (ESIPT) reaction of certain benzothiazole derivatives has been found to be gradually inhibited by increasing solvent polarity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, certain benzothiazole derivatives have been found to exhibit antidepressant and anticonvulsant effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, benzothiazole derivatives have been found to inhibit the COX enzymes, thereby affecting the metabolic pathway of arachidonic acid .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. For instance, certain benzothiazole derivatives have been found to be transported into HeLa cells and SH-SY5Y neuroblastoma cells .

Properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c1-14(2)28-17-10-7-15(8-11-17)22(27)24-16-9-12-20(26)18(13-16)23-25-19-5-3-4-6-21(19)29-23/h3-14,26H,1-2H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIQBXJPVCQJCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

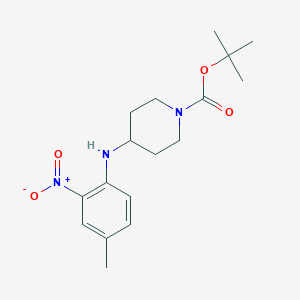

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2418715.png)

![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/no-structure.png)

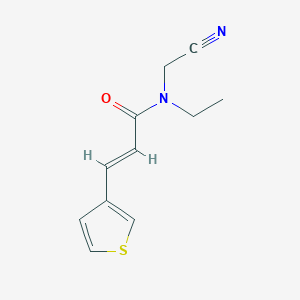

![1'-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2418720.png)

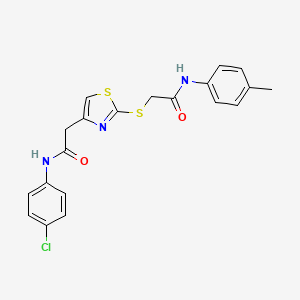

![N-(4-fluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2418732.png)

![N-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2418735.png)